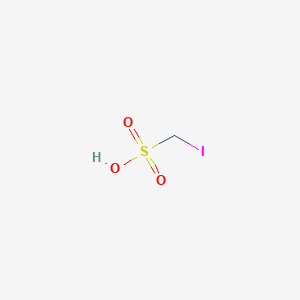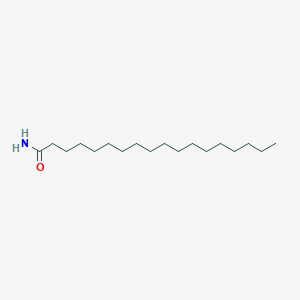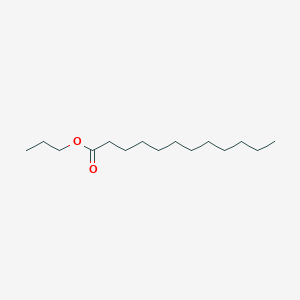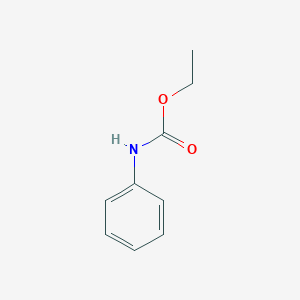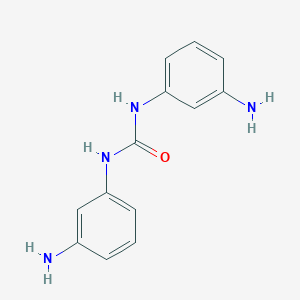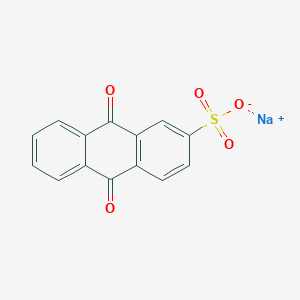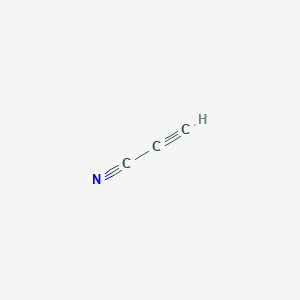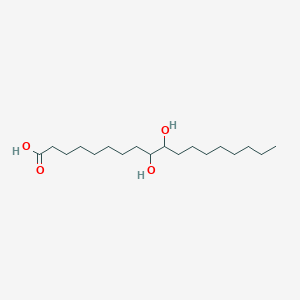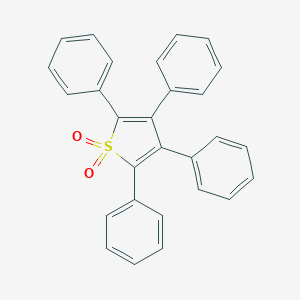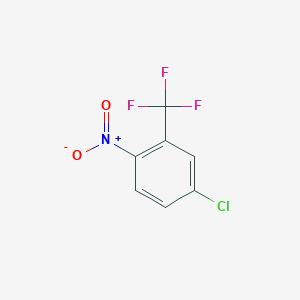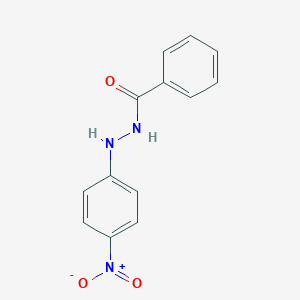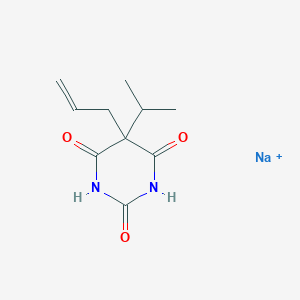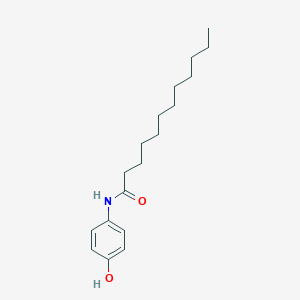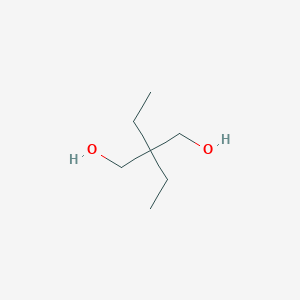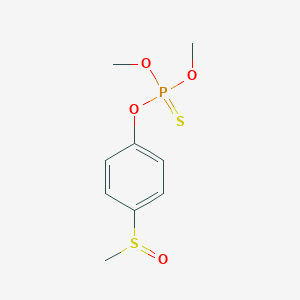
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester, also known as fenamiphos, is a widely used organophosphate insecticide. It is used to control a variety of pests in agricultural crops, including nematodes, aphids, and thrips. Fenamiphos has been used for over 40 years and is still used today due to its effectiveness and low cost. However, there are concerns about its potential toxicity and environmental impact.
Mécanisme D'action
Fenamiphos works by inhibiting acetylcholinesterase, an enzyme that is necessary for proper nerve function. This leads to an accumulation of acetylcholine, a neurotransmitter, which can cause overstimulation of the nervous system and ultimately paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Fenamiphos has been shown to have a variety of biochemical and physiological effects on insects. It can cause changes in neurotransmitter levels, disrupt energy metabolism, and affect cell membrane function. In addition, Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester has been shown to have effects on non-target organisms, such as earthworms and birds.
Avantages Et Limitations Des Expériences En Laboratoire
Fenamiphos is a widely used insecticide and has been extensively studied in laboratory experiments. Its effectiveness against a variety of pests makes it a valuable tool for researchers. However, there are concerns about its potential toxicity to humans and the environment, which can limit its use in certain experiments.
Orientations Futures
There are several areas of future research related to Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester. One area is the development of alternative insecticides that are less toxic to humans and the environment. Another area is the study of the long-term effects of Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester on non-target organisms. Finally, research is needed to better understand the mechanisms of insecticide resistance and to develop new strategies for pest control.
Méthodes De Synthèse
Fenamiphos can be synthesized by reacting O,O-dimethyl phosphorodithioate with p-(methylsulfinyl)aniline in the presence of a catalyst. The resulting product is then esterified with methanol to produce Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester.
Applications De Recherche Scientifique
Fenamiphos has been widely studied for its insecticidal properties. It has been shown to be effective against a variety of pests, including nematodes, aphids, and thrips. Research has also been conducted on the potential toxicity of Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester to humans and the environment.
Propriétés
Numéro CAS |
115-91-3 |
|---|---|
Nom du produit |
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester |
Formule moléculaire |
C9H13O4PS2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
dimethoxy-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O4PS2/c1-11-14(15,12-2)13-8-4-6-9(7-5-8)16(3)10/h4-7H,1-3H3 |
Clé InChI |
DYAVFUPXPKGVQO-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C |
SMILES canonique |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



